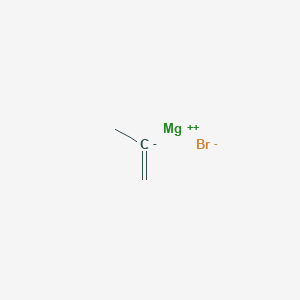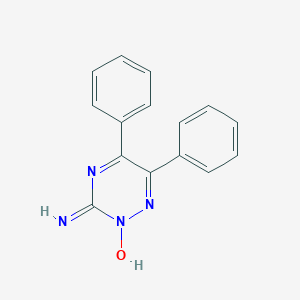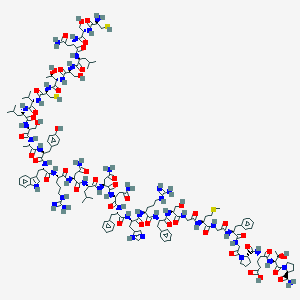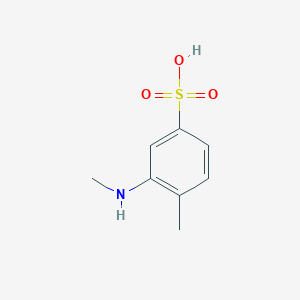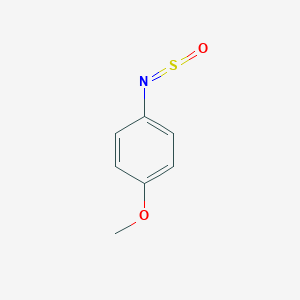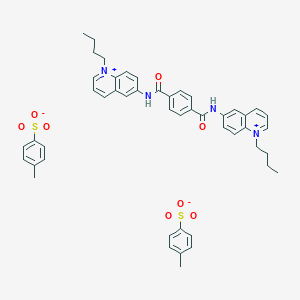
6,6'-(p-Phenylenebis(carbonylimino))bis(1-butylquinolinium) ditosylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6'-(p-Phenylenebis(carbonylimino))bis(1-butylquinolinium) ditosylate is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BQCA and is a quaternary ammonium salt.
Scientific Research Applications
BQCA has been extensively studied for its potential applications in various fields such as neuroscience, drug discovery, and nanotechnology. In neuroscience, BQCA is used as a selective agonist for the α7 nicotinic acetylcholine receptor, which is involved in cognitive function and memory. BQCA has also been used in drug discovery as a lead compound for the development of new drugs that target the α7 nicotinic acetylcholine receptor. In nanotechnology, BQCA has been used as a building block for the synthesis of functionalized nanoparticles.
Mechanism of Action
BQCA acts as a selective agonist for the α7 nicotinic acetylcholine receptor. When BQCA binds to the receptor, it causes a conformational change that results in the opening of the ion channel. This leads to the influx of calcium ions into the cell, which triggers various downstream signaling pathways.
Biochemical and Physiological Effects:
BQCA has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that BQCA can enhance synaptic plasticity and improve cognitive function. BQCA has also been shown to have neuroprotective effects against oxidative stress and inflammation. In addition, BQCA has been shown to have anti-tumor activity in certain cancer cell lines.
Advantages and Limitations for Lab Experiments
One of the major advantages of BQCA is its high selectivity for the α7 nicotinic acetylcholine receptor. This allows for more precise targeting of this receptor in experiments. However, one limitation of BQCA is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of BQCA. One area of interest is the development of new drugs that target the α7 nicotinic acetylcholine receptor for the treatment of various neurological disorders such as Alzheimer's disease and schizophrenia. Another area of interest is the use of BQCA as a building block for the synthesis of functionalized nanoparticles for various applications such as drug delivery and imaging. Additionally, further studies are needed to fully understand the biochemical and physiological effects of BQCA and its potential applications in various fields.
Conclusion:
In conclusion, 6,6'-(p-Phenylenebis(carbonylimino))bis(1-butylquinolinium) ditosylate, or BQCA, is a synthetic compound with potential applications in various fields such as neuroscience, drug discovery, and nanotechnology. BQCA acts as a selective agonist for the α7 nicotinic acetylcholine receptor and has various biochemical and physiological effects. While BQCA has limitations for lab experiments, it has several advantages that make it a promising compound for future research.
Synthesis Methods
The synthesis of BQCA involves the reaction of 6,6'-dibromo-2,2'-biquinoline with 1,4-diaminobutane and subsequent reaction of the resulting intermediate with p-toluenesulfonyl chloride. This yields BQCA as a white solid with a melting point of 170-172°C.
properties
CAS RN |
14120-88-8 |
|---|---|
Molecular Formula |
C48H50N4O8S2 |
Molecular Weight |
875.1 g/mol |
IUPAC Name |
1-N,4-N-bis(1-butylquinolin-1-ium-6-yl)benzene-1,4-dicarboxamide;4-methylbenzenesulfonate |
InChI |
InChI=1S/C34H34N4O2.2C7H8O3S/c1-3-5-19-37-21-7-9-27-23-29(15-17-31(27)37)35-33(39)25-11-13-26(14-12-25)34(40)36-30-16-18-32-28(24-30)10-8-22-38(32)20-6-4-2;2*1-6-2-4-7(5-3-6)11(8,9)10/h7-18,21-24H,3-6,19-20H2,1-2H3;2*2-5H,1H3,(H,8,9,10) |
InChI Key |
OPYXKRYDFNCJTK-UHFFFAOYSA-N |
SMILES |
CCCC[N+]1=CC=CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(=O)NC4=CC5=C(C=C4)[N+](=CC=C5)CCCC.CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Canonical SMILES |
CCCC[N+]1=CC=CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(=O)NC4=CC5=C(C=C4)[N+](=CC=C5)CCCC.CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-] |
synonyms |
is-(n-butyl)-N,N'-bis-(6-quinoyl)terephthalamide bis-(n-butyl)-QBQ |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



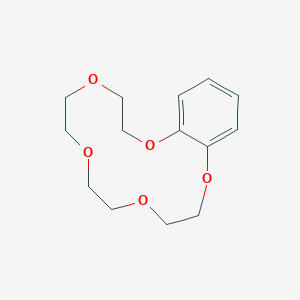
![Spiro[acridine-9(10H),1'-cyclohexane]](/img/structure/B77315.png)
![Trisodium 4-hydroxy-5-[[5-sulphonato-4-[(p-tolyl)amino]naphthyl]azo]naphthalene-2,7-disulphonate](/img/structure/B77316.png)
